1,3-Diazabicyclo[3.2.1]octane
CAS No.: 20419-27-6
Cat. No.: VC8345321
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Diazabicyclo[3.2.1]octane - 20419-27-6](/images/structure/VC8345321.png)
Specification
CAS No. | 20419-27-6 |
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Molecular Formula | C6H12N2 |
Molecular Weight | 112.17 g/mol |
IUPAC Name | 1,3-diazabicyclo[3.2.1]octane |
Standard InChI | InChI=1S/C6H12N2/c1-2-8-4-6(1)3-7-5-8/h6-7H,1-5H2 |
Standard InChI Key | DWGZFVFPZSVCJJ-UHFFFAOYSA-N |
SMILES | C1CN2CC1CNC2 |
Canonical SMILES | C1CN2CC1CNC2 |
Introduction
Structural and Nomenclature Considerations
The bicyclo[3.2.1]octane framework consists of a seven-membered ring system with two bridging carbons, creating distinct spatial arrangements. In 1,3-diazabicyclo[3.2.1]octane, nitrogen atoms occupy the 1- and 3-positions, conferring unique electronic and steric properties. Comparative analysis with the well-studied 3,8-diazabicyclo[3.2.1]octane (CAS 280-06-8) reveals critical differences in dipole alignment and hydrogen-bonding capacity, which influence reactivity and biological activity .
Table 1: Comparative Structural Properties of Diazabicyclo[3.2.1]octane Isomers
Isomer | Nitrogen Positions | Dipole Moment (Debye) | pKa (N-H) |
---|---|---|---|
1,3-Diazabicyclo | 1, 3 | 3.2 | 8.5 |
3,8-Diazabicyclo | 3, 8 | 2.8 | 7.9 |
1,6-Diazabicyclo | 1, 6 | 3.5 | 9.1 |
Data derived from computational modeling studies of analogous structures .
The 1,3-isomer’s compact nitrogen placement creates a strained electronic environment, favoring participation in 1,3-dipolar cycloadditions and acid-catalyzed rearrangements. This contrasts with the 3,8-isomer, where nitrogen spacing enables stable hydrogen-bonding networks critical for enzyme inhibition .
Synthetic Methodologies and Reaction Mechanisms
Cycloaddition Strategies
Recent advances in azomethine ylide chemistry have enabled the synthesis of diazabicyclo[3.2.1]octane derivatives via 1,3-dipolar cycloadditions. The reaction of 3-oxidopyraziniums with acrylate derivatives proceeds through a stepwise mechanism:
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Ylide Formation: Deprotonation of 2(1H)-pyrazinones generates 3-oxidopyrazinium intermediates .
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Cycloaddition: Concerted [3+2] addition with dipolarophiles like methyl acrylate yields 3,8-diazabicyclo[3.2.1]octane adducts (51–73% yield) .
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Rearrangement: Wagner-Meerwein skeletal reorganization converts [3.2.1] products to [2.2.2] isomers under acidic conditions .
Key Mechanistic Insight: Density functional theory (DFT) calculations confirm the 3,8-diazabicyclo[3.2.1]octane forms directly rather than through aza-Diels-Alder pathways . Steric effects dominate regioselectivity—bulky tert-butyl acrylate favors [3.2.1] products, while methyl 2-phenyl acrylate shifts preference to [2.2.2] systems .
Lactonization and Tricyclic Derivatives
Acrylic acid derivatives undergo post-cycloaddition lactonization, producing novel tricyclic lactone-lactam systems (71% yield with acrylic acid) . This transformation proceeds via:
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Acid-catalyzed ring-opening of the [2.2.2] intermediate
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Intramolecular esterification
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Crystallization-driven thermodynamic control
Table 2: Reaction Outcomes with Selected Dipolarophiles
Dipolarophile | Product Type | Yield (%) |
---|---|---|
Methyl acrylate | [3.2.1] adduct | 73 |
Methyl 2-phenylacrylate | [2.2.2] adduct | 40 |
Acrylic acid | Tricyclic lactone-lactam | 71 |
Data adapted from large-scale synthetic studies .
Compound | β-Lactamase Class | IC50 (nM) | Serum Stability (t1/2) |
---|---|---|---|
DBO-1 | A | 12 | >24 h |
DBO-2 | C | 8 | 18 h |
DBO-3 | D | 210 | 6 h |
Data from enzymatic assays and pharmacokinetic studies .
Comparative Analysis with Related Architectures
The diazabicyclo[3.2.1]octane system occupies a unique niche among constrained heterocycles:
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vs Diazabicyclo[2.2.2]octane: The [3.2.1] framework exhibits greater conformational flexibility, enabling adaptation to enzyme active sites .
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vs Tropane Alkaloids: Reduced basicity (pKa ~8 vs 10 for tropane) minimizes off-target receptor interactions while maintaining blood-brain barrier permeability.
Critical Design Principle: Bridgehead nitrogen geometry dictates target engagement—1,3-placement favors transition-state analog formation in enzymes, while 3,8-substitution enables allosteric modulation .
Future Directions and Challenges
Synthetic Chemistry Frontiers
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Photocatalytic Functionalization: Late-stage C–H activation could enable direct C-2 functionalization without pre-functionalized substrates .
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Continuous Flow Systems: Implementing biphasic flow reactors may improve yields in large-scale cycloadditions by minimizing side-rearrangements .
Therapeutic Development
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Targeted Antibiotic Combinations: Covalent linking of diazabicyclo inhibitors to β-lactam antibiotics via cleavable linkers may enhance bacterial penetration .
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Neurodegenerative Disease Applications: Computational docking studies suggest 1,3-diazabicyclo derivatives could inhibit acetylcholinesterase with improved selectivity over current therapeutics.
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